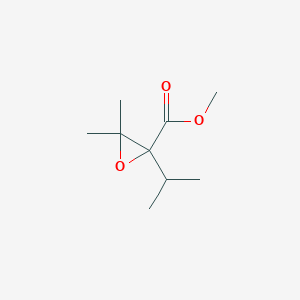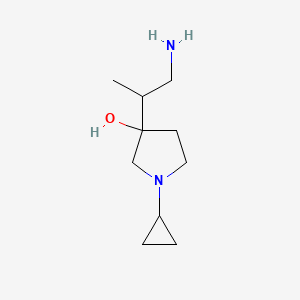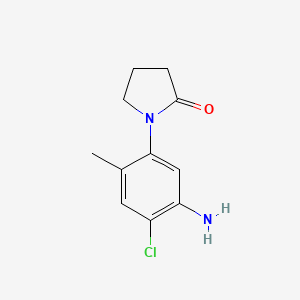
4-(3-Chloropropoxy)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropropoxy)oxane is an organic compound with the molecular formula C8H15ClO2. It is a derivative of oxane, featuring a chloropropoxy group attached to the oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropoxy)oxane typically involves the reaction of oxane with 3-chloropropanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Oxane+3-ChloropropanolNaHthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high-quality production of the compound.
化学反応の分析
Types of Reactions: 4-(3-Chloropropoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction Reactions: Reduction can lead to the formation of dechlorinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-(3-aminopropoxy)oxane or 4-(3-thiopropoxy)oxane.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 4-(3-propoxy)oxane.
科学的研究の応用
4-(3-Chloropropoxy)oxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Chloropropoxy)oxane involves its interaction with specific molecular targets. The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing biochemical pathways and cellular functions.
類似化合物との比較
Tetrahydropyran: A six-membered ring ether with similar structural features.
Oxane: The parent compound of 4-(3-Chloropropoxy)oxane.
3-Chloropropanol: A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the chloropropoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H15ClO2 |
|---|---|
分子量 |
178.65 g/mol |
IUPAC名 |
4-(3-chloropropoxy)oxane |
InChI |
InChI=1S/C8H15ClO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7H2 |
InChIキー |
BNWNRAQTFLJURA-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)





![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)

![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)





